1-Bromo-4-(4-bromobutoxy)butane chemical properties and structure
1-Bromo-4-(4-bromobutoxy)butane chemical properties and structure
The following technical guide details the chemical properties, synthesis, and applications of 1-Bromo-4-(4-bromobutoxy)butane , also known as Bis(4-bromobutyl) ether .
Advanced Linker Chemistry for Macrocycles and Polymer Therapeutics
Executive Summary
1-Bromo-4-(4-bromobutoxy)butane (CAS: 25391-44-4) is a specialized bifunctional alkylating agent featuring two primary bromide leaving groups separated by a flexible, ether-containing octyl chain (
Chemical Identity & Structural Analysis[1][2][3]
The molecule consists of two butyl chains linked by an ether oxygen, with terminal bromine atoms. The ether linkage breaks the hydrophobic continuity of the chain, altering solvation properties and folding kinetics during cyclization reactions.
Table 1: Physicochemical Profile
| Property | Data |
| IUPAC Name | 1-Bromo-4-(4-bromobutoxy)butane |
| Common Synonyms | Bis(4-bromobutyl) ether; 4,4'-Dibromodibutyl ether |
| CAS Number | 25391-44-4 (Primary), 7239-41-0 |
| Molecular Formula | |
| Molecular Weight | 288.02 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~130–135 °C at 0.5 mmHg (Est.); >250 °C at atm |
| Density | ~1.3–1.4 g/mL |
| Solubility | Soluble in THF, DCM, Toluene; Insoluble in Water |
| Reactivity | High reactivity toward nucleophiles ( |
Synthesis & Production Methodologies
The synthesis of 1-bromo-4-(4-bromobutoxy)butane is distinct from simple alkyl halides. It is frequently generated via the acid-catalyzed ring-opening dimerization of tetrahydrofuran (THF).
Mechanism: Acid-Catalyzed Dimerization of THF
While treating THF with HBr typically yields 1,4-dibromobutane, controlled conditions allow the intermediate 4-bromobutan-1-ol to attack a protonated THF molecule, forming the ether linkage before the second bromination occurs.
Diagram 1: Synthesis Pathway from THF
Caption: Acid-catalyzed ring-opening dimerization of THF to yield Bis(4-bromobutyl) ether.
Laboratory Protocol: High-Purity Synthesis
For research applications requiring high purity (>98%), the direct bromination of 4,4'-oxydibutanol (Polytetrahydrofuran dimer) is preferred over the THF dimerization route to avoid oligomeric byproducts.
Reagents:
-
4,4'-Oxydibutanol (1.0 eq)
-
Phosphorus Tribromide (
) (0.7 eq) or 48% HBr (excess) -
Solvent: Toluene or solvent-free
Step-by-Step Protocol:
-
Setup: Charge a 3-neck round-bottom flask with 4,4'-oxydibutanol. Cool to 0°C under
atmosphere. -
Addition: Dropwise add
over 30 minutes. The reaction is exothermic; maintain temperature <10°C. -
Reflux: Once addition is complete, warm to room temperature, then heat to 80°C for 4 hours to drive the reaction to completion.
-
Quench: Cool to 0°C and carefully quench with ice water.
-
Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (
). -
Purification: Wash combined organics with
(sat.) and brine. Dry over .[1][2][3] -
Distillation: Purify via vacuum distillation (high vacuum required) to isolate the clear oil.
Reactivity Profile & Applications
Nucleophilic Substitution ( )
The terminal bromides are excellent leaving groups on primary carbons, making this molecule an ideal electrophile for
Application: Macrocycle & Cryptand Synthesis
This linker is pivotal in supramolecular chemistry. It reacts with macrocyclic amines (like cyclen or cyclam) or simple diamines to form bismacrocycles or cryptands —3D cage molecules that bind metal ions.
Diagram 2: Macrocyclization Workflow
Caption: Synthesis of a cryptand derivative via double N-alkylation using the ether linker.
Pharmaceutical Applications
-
Bis-Quaternary Ammonium Salts: The linker is used to connect two quaternary ammonium heads. The ether oxygen improves water solubility compared to pure alkyl chains. These compounds are investigated as neuromuscular blocking agents (similar to succinylcholine).
-
PROTACs (Proteolysis Targeting Chimeras): In modern drug discovery, this molecule serves as a linker between an E3 ligase ligand and a target protein ligand. The length and flexibility of the
chain are often optimized to maximize protein degradation efficiency.
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves; wash immediately if splashed. |
| Eye Irritation | Causes serious eye irritation (H319) | Wear safety goggles. Rinse with water for 15 min. |
| STOT-SE | May cause respiratory irritation (H335) | Handle in a fume hood. Avoid inhaling vapors.[4][5][6] |
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Protect from light to prevent gradual debromination or discoloration.
References
-
Chemical Identity & Properties
-
PubChem Compound Summary for CID 108967 (Bis(4-bromobutyl) ether). National Center for Biotechnology Information (2023). Link
-
-
Synthesis Methodology
-
Applications in Macrocycles
-
Liu, Y. et al. "Bismacrocycle: Structures and Applications." Molecules, 28(16), 6098 (2023). Link
-
-
Pharmaceutical Linkers
Sources
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